molecular formula C7H8BrNO2 B572116 (5-Bromo-6-methoxypyridin-3-yl)methanol CAS No. 1219936-55-6

(5-Bromo-6-methoxypyridin-3-yl)methanol

Cat. No. B572116
M. Wt: 218.05
InChI Key: RZVGALPEXSSYHV-UHFFFAOYSA-N
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Description

“(5-Bromo-6-methoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 . It is an active pharmaceutical ingredient and an adjuvant .


Synthesis Analysis

The synthesis of “(5-Bromo-6-methoxypyridin-3-yl)methanol” can be achieved from 5-Bromo-3-formylpyridine . The process involves several steps, including esterification, reaction with Meerwein’s salt, reduction with diisobutylaluminum hydride (DIBAL-H), chlorination with titanium chloride (TiCl4), and further reactions .


Molecular Structure Analysis

The InChI code for “(5-Bromo-6-methoxypyridin-3-yl)methanol” is 1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(5-Bromo-6-methoxypyridin-3-yl)methanol” has a density of 1.6±0.1 g/cm3 and a boiling point of 302.4±37.0 °C at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

Protonation Sites and Hydrogen Bonding

  • The synthesis and structural characterization of derivatives of N-(6-methoxypyridin-3-yl) involving protonation and distinct intermolecular hydrogen bonding patterns are significant (Böck et al., 2021).

Reactions of Alkyl Radicals

  • Studies on alkyl radicals containing different beta-leaving groups, including methoxypyridines, elucidate the formation of olefin cation radicals and their subsequent reactions (Bales et al., 2001).

Total Synthesis of Biologically Active Compounds

  • The total synthesis of biologically active, naturally occurring compounds starting from derivatives of (6-methoxypyridin-3-yl)methanol demonstrates the compound's utility in complex organic syntheses (Akbaba et al., 2010).

Efficient Synthesis Methods

  • An efficient synthesis method for 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, related to (5-Bromo-6-methoxypyridin-3-yl)methanol, has been developed, highlighting its significance in medicinal chemistry (Hirokawa et al., 2000).

Ligand Exchange Reactions

  • The study of ligand exchange reactions involving methoxypyridine compounds provides insights into the reactivity of these molecules in coordination chemistry (Klausmeyer et al., 2003).

Directive Influence in Nitration

  • The directive influence of substituents in nitration reactions of pyridine derivatives, including methoxypyridine, has been investigated, which is relevant for understanding electrophilic aromatic substitution mechanisms (Hertog et al., 2010).

Large-Scale Synthesis Techniques

  • Methodologies for large-scale synthesis of compounds containing the methoxypyridine moiety have been developed, which are significant for industrial applications (Morgentin et al., 2009).

Safety And Hazards

The safety information for “(5-Bromo-6-methoxypyridin-3-yl)methanol” indicates that it is classified under GHS07, with hazard statements H315, H319, and H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

(5-bromo-6-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVGALPEXSSYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-6-methoxypyridin-3-yl)methanol

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-6-methoxy-pyridine-3-carbaldehyde and 5-bromo-6-methoxy-nicotinic acid ethyl ester (3 g, 13.9 mmol) was dissolved in THF (30 mL) and cooled to 0° C., and lithium triethylborohydride (1M in THF; 42 mL, 42 mmol) was added. The reaction was stirred for 5 minutes, and then quenched with EtOH, acidified with 1N aqueous HCl, and extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered, and concentrated to give (5-bromo-6-methoxy-pyridin-3-yl)-methanol.
Quantity
0 (± 1) mol
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3 g
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Reaction Step One
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42 mL
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30 mL
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Reaction Step Three

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